MEK inhibitor
概要
説明
MEK inhibitors are molecules that inhibit the mitogen-activated protein kinase, which can be used to affect the MAPK/ERK pathway that is usually overactive in some severe cancers . Among them, CI-1040 is an orally active and selective MEK inhibitor targeting the non-ATP site of the kinase .
Synthesis Analysis
The Biology and Clinical Development of MEK Inhibitors for Cancer and Current Development Status of MEK Inhibitors provide insights into the synthesis of MEK inhibitors. The MAPK/ERK pathway is dysregulated in more than 30% of cancers, predominately by mutations in RAS and BRAF proteins, and MEK serves as a potential downstream target for both of these . The biology of MEK inhibition is complex, as the molecule is differentially regulated by upstream RAS or RAF .
Molecular Structure Analysis
MEK inhibitors that are available in standard practice, as well as those most advanced in clinical development, are discussed . To date, 4 MEK inhibitors i.e., trametinib, cobimetinib, selumetinib, and binimetinib have been approved by the FDA and several are under clinical trials .
Chemical Reactions Analysis
MEK inhibitors inhibit the kinase function of the protein by inducing conformational changes that limit the movement of the activation loop in which the kinase is activated .
Physical And Chemical Properties Analysis
Different MEK inhibitors, possessing specific physicochemical properties and bioactivity characteristics, may provide different options for patients seeking treatment for cancer .
科学的研究の応用
1. Combating Pediatric Cancers
MEK inhibitors have shown promise in treating pediatric patients with neurofibromatosis, low-grade glioma, and astrocytoma. Research indicates that MEK inhibitors may exhibit a unique side effect profile in this population, affecting interleukin (IL)-6 production and muscle wasting, which could contribute to weight gain in these patients (Rush et al., 2023).
2. Overcoming Drug Resistance in Uveal Melanoma
The clinical application of MEK inhibitors in uveal melanoma is limited due to rapid resistance development. A study identified the pan-HDAC inhibitor panobinostat as a strategy to limit MEK inhibitor resistance. This combination demonstrated efficacy in in vivo models of uveal melanoma, suggesting a novel approach to combat resistance to MEK inhibitors in this cancer type (Faião-Flores et al., 2019).
3. Immunomodulatory Effects in Cancer Treatment
MEK inhibitors are being explored for their immunomodulatory effects. They have the potential to reprogram the tumor microenvironment and augment anti-tumor immunity, making them attractive for combination with systemic immunotherapies. However, clinical studies combining MEK inhibition with immunotherapy have shown mixed results, highlighting the need for further research (Dennison et al., 2021).
4. Enhancing Anti-Tumor Immunity
Studies have shown that MEK inhibition can reduce regulatory B cells (Bregs) while preserving anti-tumor B cell function. This leads to improved T cell infiltration and enhances the response to anti-PD1 immunotherapy, indicating a role for MEK inhibitors in potentiation of anti-tumor T cell immunity (Yarchoan et al., 2019).
5. Tackling Neurofibromatosis Type 1-Associated Tumors
MEK inhibitors have demonstrated benefits for patients with neurofibromatosis type 1 (NF1)-associated tumors, particularly progressive low-grade gliomas and plexiform neurofibromas. This highlights the potential of MEK inhibitors as an effective medical therapy for NF1-related tumors (Klesse et al., 2020).
6. Overcoming Brain Cancer Resistance
Research into the brain pharmacokinetics and pharmacodynamics of MEK inhibitors shows their promise in overcoming the blood-brain barrier, a major impediment in treating brain cancers like glioblastoma. This could lead to more effective treatments for intracranial malignancies (de Gooijer et al., 2018).
7. Targeting Colorectal Cancer Cells
MEK inhibitors, in combination with chemotherapeutic agents like oxaliplatin and 5-fluorouracil, have shown improved therapeutic effects in colorectal cancer cells with MEK1 mutations. This suggests a potential role for MEK inhibitors in enhancing the efficacy of existing cancer treatments (Jing et al., 2018).
8. Treating Non-Small-Cell Lung Cancer
MEK inhibitors are being developed for the treatment of non-small-cell lung cancer (NSCLC), with several clinical trials underway. These inhibitors target the MAPK pathway, which is key in NSCLC pathogenesis, suggesting a new avenue for NSCLC treatment (Kim & Giaccone, 2018).
Safety And Hazards
MEK inhibitors can cause cardiac (heart) toxicity, eye toxicity including retinal detachment or blockage of the retinal vein, intestinal blockage, blood clots, and lung toxicity including pneumonia and pneumonitis . Depending on the type and severity of side effects that are experienced, some individuals need to reduce dosage of medication or stop treatment completely .
将来の方向性
The combination of the MEK inhibitors with other therapies—such as chemotherapy, targeted therapy, and immunotherapy—may be a promising approach for clinical use . Several other MEK inhibitors have demonstrated interesting activity as single agents as well as in combination with other cancer therapies . The role of MEK in cancer and the mechanism of action of MEK inhibitors is reviewed . Furthermore, MEK inhibitors that are available in standard practice, as well as those most advanced in clinical development, are discussed . Finally, next steps in the development of MEK inhibitors are considered .
特性
IUPAC Name |
3-[N-[3-[(dimethylamino)methyl]phenyl]-C-phenylcarbonimidoyl]-2-hydroxy-N-methyl-1H-indole-6-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O2/c1-27-25(31)19-12-13-21-22(15-19)29-26(32)23(21)24(18-9-5-4-6-10-18)28-20-11-7-8-17(14-20)16-30(2)3/h4-15,29,32H,16H2,1-3H3,(H,27,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPICVLXBXZXYIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=C1)C(=C(N2)O)C(=NC3=CC=CC(=C3)CN(C)C)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634604 | |
Record name | (3Z)-3-[{3-[(Dimethylamino)methyl]anilino}(phenyl)methylidene]-N-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20634604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
MEK inhibitor | |
CAS RN |
334951-92-7 | |
Record name | (3Z)-3-[{3-[(Dimethylamino)methyl]anilino}(phenyl)methylidene]-N-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20634604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。